(16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol
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Overview
Description
(16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol is a steroid. It derives from a hydride of an estrane.
Scientific Research Applications
Synthesis and Biological Activity
- Research has explored the synthesis of various metabolites of (16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol, which include isomeric secondary alcohols and trans-16,17-diols (Coombs & Boyd, 1998).
- Another study focused on synthesizing derivatives of this compound by aromatization, investigating the mechanism of aromatization (Coombs, 1966).
- The carcinogenicity of 16,17-dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene and its derivatives was tested in mice, suggesting the potential carcinogenic properties of these compounds (Bhatt, 1988).
Molecular Structure Analysis
- A study involving the molecular structure of cyclopenta[a]phenanthrenes showed how different substitutions impact their carcinogenic potential, highlighting the importance of bay-region geometry (Kashino et al., 1986).
- The correlation between the chemical structure of cyclopenta[a]phenanthrenes and their carcinogenicity was explored, demonstrating how different derivatives exhibit varying levels of carcinogenic activity (Coombs et al., 1973).
Metabolic Activation and Mutagenicity
- The metabolic activation of cyclopenta[a]phenanthrenes was examined, revealing insights into the importance of dihydrodiol conformation for biological activity (Boyd et al., 1995).
- Research on the mutagenicity of metabolites of 16,17-dihydro-15H-cyclopenta[a]phenanthrene, including diol-epoxides, showed their potent mutagenic effects, supporting the activation sequence hypothesis (Papaparaskeva-Petrides et al., 1993).
Carcinogenic Properties
- A study highlighted the high skin tumor-initiating activity of the trans-3,4-dihydrodiol metabolite of 15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one, confirming it as a proximate carcinogen (Coombs & Bhatt, 1982).
Properties
Molecular Formula |
C19H26O3 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14?,15?,16?,17-,18?,19?/m1/s1 |
InChI Key |
UHQGCIIQUZBJAE-JZJKZLICSA-N |
Isomeric SMILES |
CC12CCC3C(C1C[C@H](C2O)O)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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